![molecular formula C10H5Br2ClF3N3O B6344637 3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240573-75-4](/img/structure/B6344637.png)
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole (also known as 3,5-DB-TFM) is a synthetic triazole compound with a broad range of applications in scientific research. It has been used in a variety of research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments. The compound is known for its unique properties, such as its ability to act as an inhibitor of certain enzymes and its low toxicity.
Scientific Research Applications
Synthesis and Biological Applications
Dual PPARalpha/delta Agonist Effects : Triazole analogues, including compounds structurally related to the specified chemical, have been synthesized and tested for agonist activities towards PPARalpha and PPARdelta. These compounds showed potent agonist activities, indicating potential applications in metabolic disorder treatments (Ciocoiu et al., 2010).
Antimicrobial Activities : Several 1,2,4-triazole derivatives were synthesized and evaluated for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
Reactions and Synthesis : Studies on the reactions of 3,5-dibromo-1,2,4-triazoles with various NH-azoles and the synthesis of dibromo-triazoles and their amino derivatives highlight the versatility of triazole compounds in organic synthesis. These reactions yield a variety of structurally diverse compounds, indicating the rich chemistry surrounding triazole derivatives (Khaliullin et al., 2014).
Fluorescent Behavior : The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers and their fluorescent behavior were explored, demonstrating the potential of triazole derivatives for applications in fluorescent materials and sensors (Kamalraj et al., 2008).
properties
IUPAC Name |
3,5-dibromo-1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClF3N3O/c11-8-17-9(12)19(18-8)4-5-1-2-7(6(13)3-5)20-10(14,15)16/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZMDNDDYRKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.